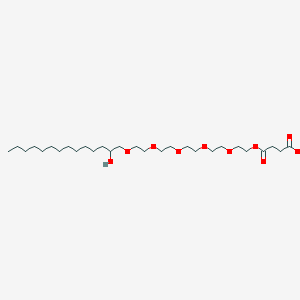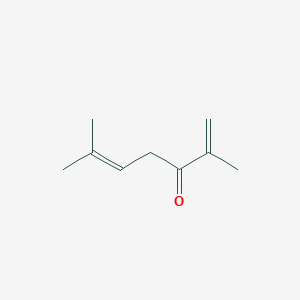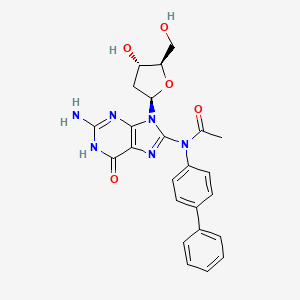
Guanosine, 8-(acetyl(1,1'-biphenyl)-4-ylamino)-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is a synthetic compound that combines the structural features of guanosine and biphenyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The resulting biphenyl compound is then acetylated and subsequently coupled with a guanosine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl moiety can yield biphenyl quinones, while reduction of nitro groups can produce biphenyl amines.
Applications De Recherche Scientifique
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with molecular targets such as enzymes and nucleic acids. The biphenyl moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine derivatives: Other guanosine derivatives with different substituents on the guanine base.
Biphenyl compounds: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is unique due to its combination of guanosine and biphenyl structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
91024-87-2 |
|---|---|
Formule moléculaire |
C24H24N6O5 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H24N6O5/c1-13(32)29(16-9-7-15(8-10-16)14-5-3-2-4-6-14)24-26-20-21(27-23(25)28-22(20)34)30(24)19-11-17(33)18(12-31)35-19/h2-10,17-19,31,33H,11-12H2,1H3,(H3,25,27,28,34)/t17-,18+,19+/m0/s1 |
Clé InChI |
WATHXMDHESQEHM-IPMKNSEASA-N |
SMILES isomérique |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


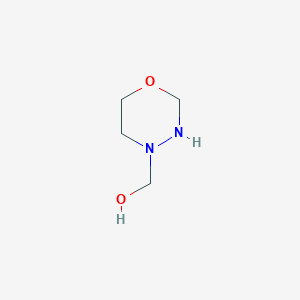
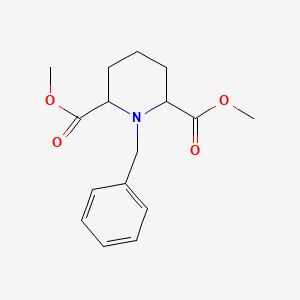
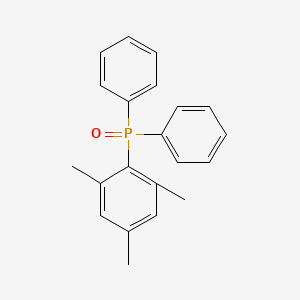
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
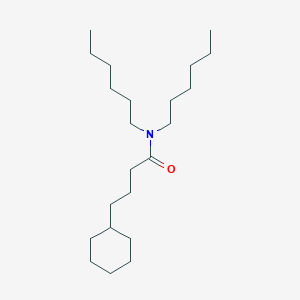
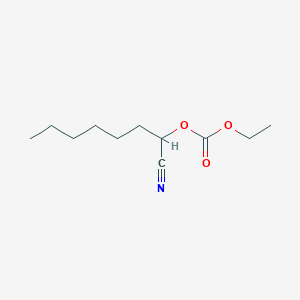
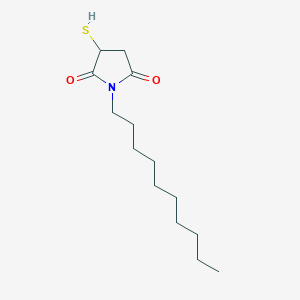

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
